molecular formula C20H25NO3 B255423 4-(1-azepanylmethyl)-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

4-(1-azepanylmethyl)-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Cat. No. B255423
M. Wt: 327.4 g/mol
InChI Key: SCCQFAQJECPUFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-azepanylmethyl)-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, also known as CT-3, is a synthetic cannabinoid compound that has gained attention in recent years for its potential therapeutic applications. This compound is structurally similar to naturally occurring cannabinoids found in the cannabis plant, but it does not produce the psychoactive effects associated with THC.

Mechanism of Action

4-(1-azepanylmethyl)-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one acts on the endocannabinoid system, which is a complex signaling system that regulates a variety of physiological processes in the body, including pain sensation, inflammation, and immune function. Specifically, 4-(1-azepanylmethyl)-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one binds to CB2 receptors, which are primarily found in immune cells and are involved in regulating inflammation and immune function.
Biochemical and Physiological Effects:
Studies have shown that 4-(1-azepanylmethyl)-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has a number of biochemical and physiological effects, including the ability to reduce pain and inflammation, modulate immune function, and protect against oxidative stress. Additionally, 4-(1-azepanylmethyl)-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has been shown to have neuroprotective properties, making it a potential candidate for the treatment of neurological disorders such as multiple sclerosis and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(1-azepanylmethyl)-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one in lab experiments is its ability to selectively target CB2 receptors without producing the psychoactive effects associated with THC. This allows researchers to study the effects of CB2 receptor activation in a controlled manner. However, one limitation of using 4-(1-azepanylmethyl)-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one in lab experiments is its relatively low potency compared to other synthetic cannabinoids.

Future Directions

There are a number of potential future directions for research on 4-(1-azepanylmethyl)-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one. One area of interest is the development of more potent analogs of 4-(1-azepanylmethyl)-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one that can selectively target CB2 receptors with greater efficacy. Additionally, further research is needed to better understand the mechanisms underlying the anti-inflammatory and neuroprotective effects of 4-(1-azepanylmethyl)-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one, which could lead to the development of new treatments for a variety of medical conditions. Finally, clinical trials are needed to evaluate the safety and efficacy of 4-(1-azepanylmethyl)-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one in humans.

Synthesis Methods

The synthesis of 4-(1-azepanylmethyl)-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves a multi-step process that begins with the reaction of 3,4-dihydroxybenzaldehyde with 1-bromo-3-chloropropane to form a substituted benzaldehyde. This intermediate is then reacted with 1-azepanemethylamine and cyclized to form the final product.

Scientific Research Applications

4-(1-azepanylmethyl)-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has been studied for its potential therapeutic applications in a variety of medical conditions, including pain management, inflammation, and neurological disorders. Research has shown that 4-(1-azepanylmethyl)-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has analgesic and anti-inflammatory properties, making it a promising candidate for the treatment of chronic pain and inflammatory conditions such as arthritis.

properties

Product Name

4-(1-azepanylmethyl)-3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Molecular Formula

C20H25NO3

Molecular Weight

327.4 g/mol

IUPAC Name

4-(azepan-1-ylmethyl)-3-hydroxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one

InChI

InChI=1S/C20H25NO3/c22-18-10-9-15-14-7-3-4-8-16(14)20(23)24-19(15)17(18)13-21-11-5-1-2-6-12-21/h9-10,22H,1-8,11-13H2

InChI Key

SCCQFAQJECPUFQ-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)CC2=C(C=CC3=C2OC(=O)C4=C3CCCC4)O

Canonical SMILES

C1CCCN(CC1)CC2=C(C=CC3=C2OC(=O)C4=C3CCCC4)O

Origin of Product

United States

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